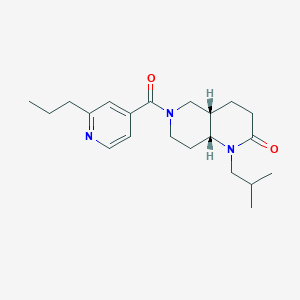![molecular formula C16H20N4OS B5373102 1-{[(4,5-diethyl-4H-1,2,4-triazol-3-yl)thio]acetyl}indoline](/img/structure/B5373102.png)
1-{[(4,5-diethyl-4H-1,2,4-triazol-3-yl)thio]acetyl}indoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-{[(4,5-diethyl-4H-1,2,4-triazol-3-yl)thio]acetyl}indoline, also known as DTAI, is a novel compound that has gained attention in the scientific community due to its potential applications in various fields. DTAI is a small molecule that belongs to the class of indoline derivatives and has a unique chemical structure that makes it a promising candidate for further research.
Mecanismo De Acción
The mechanism of action of 1-{[(4,5-diethyl-4H-1,2,4-triazol-3-yl)thio]acetyl}indoline is not fully understood. However, it has been suggested that this compound may exert its biological effects by inhibiting specific enzymes or proteins. For example, this compound has been shown to inhibit acetylcholinesterase activity, which is a key enzyme involved in the pathogenesis of Alzheimer's disease.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. For example, this compound has been shown to induce apoptosis in cancer cells by activating caspase-3 and caspase-9. This compound has also been shown to inhibit the growth of bacteria and fungi by disrupting their cell membranes. Furthermore, this compound has been shown to inhibit acetylcholinesterase activity, which can lead to an increase in the levels of acetylcholine in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-{[(4,5-diethyl-4H-1,2,4-triazol-3-yl)thio]acetyl}indoline has several advantages for lab experiments, including its small size, high purity, and stability. This compound is also easy to synthesize, which makes it an attractive candidate for further research. However, this compound has some limitations, including its low solubility in water, which can make it difficult to work with in some experiments.
Direcciones Futuras
There are several future directions for research on 1-{[(4,5-diethyl-4H-1,2,4-triazol-3-yl)thio]acetyl}indoline. One potential direction is to further investigate its potential applications in the treatment of neurodegenerative diseases, such as Alzheimer's disease. Another potential direction is to investigate its potential applications in the treatment of bacterial and fungal infections. Furthermore, future research could focus on optimizing the synthesis of this compound to improve its yield and purity. Finally, future research could investigate the potential use of this compound as a lead compound for the development of new drugs.
Métodos De Síntesis
The synthesis of 1-{[(4,5-diethyl-4H-1,2,4-triazol-3-yl)thio]acetyl}indoline involves a multistep process that includes the reaction of 4,5-diethyl-1,2,4-triazole-3-thiol with acetic anhydride to form 4,5-diethyl-1,2,4-triazole-3-acetate. This intermediate is then reacted with 2-bromoacetophenone to form the final product, this compound. The synthesis of this compound has been optimized to yield high purity and high yields.
Aplicaciones Científicas De Investigación
1-{[(4,5-diethyl-4H-1,2,4-triazol-3-yl)thio]acetyl}indoline has shown promising results in various scientific applications, including medicinal chemistry, biochemistry, and pharmacology. This compound has been shown to have potential anticancer activity by inducing apoptosis in cancer cells. This compound has also been shown to have antibacterial and antifungal activity. Furthermore, this compound has potential applications in the treatment of neurodegenerative diseases due to its ability to inhibit acetylcholinesterase activity.
Propiedades
IUPAC Name |
2-[(4,5-diethyl-1,2,4-triazol-3-yl)sulfanyl]-1-(2,3-dihydroindol-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4OS/c1-3-14-17-18-16(19(14)4-2)22-11-15(21)20-10-9-12-7-5-6-8-13(12)20/h5-8H,3-4,9-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZCCUNYJKAHGJV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(N1CC)SCC(=O)N2CCC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
39.9 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49724638 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 3-({[(2-methoxyphenyl)amino]carbonyl}amino)benzoate](/img/structure/B5373023.png)

![4-[6-(4,5-dimethyl-1H-imidazol-1-yl)-4-pyrimidinyl]-N-(4-methoxy-2-methylphenyl)-1-piperazinecarboxamide](/img/structure/B5373033.png)


![(3S*,4R*)-1-[(1-ethyl-3-isobutyl-1H-pyrazol-5-yl)carbonyl]-3-methoxypiperidin-4-amine](/img/structure/B5373057.png)
![(4aS*,8aR*)-1-[2-(5-methyl-2-furyl)ethyl]-6-(pyrrolidin-1-ylcarbonyl)octahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5373089.png)
![6-(2-acetylphenyl)-N-[3-(4-methoxyphenyl)propyl]nicotinamide](/img/structure/B5373096.png)
![ethyl 5-[(3-methoxybenzoyl)amino]-3-methyl-4-isothiazolecarboxylate](/img/structure/B5373107.png)
![methyl 5-[2-(4-chlorophenyl)morpholin-4-yl]pentanoate](/img/structure/B5373112.png)
![2-(1-{[5-methyl-2-(3-methyl-2-thienyl)-1,3-oxazol-4-yl]methyl}piperidin-4-yl)propan-2-ol](/img/structure/B5373118.png)
![2-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-3-(2-chlorophenyl)acrylonitrile](/img/structure/B5373134.png)
![N-[4-({5-[3-(1-hydroxy-2-naphthyl)-3-oxo-1-propen-1-yl]-2-methoxybenzyl}oxy)phenyl]acetamide](/img/structure/B5373139.png)
![ethyl 3-methyl-5-[(phenoxyacetyl)amino]-4-isothiazolecarboxylate](/img/structure/B5373140.png)